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An In-depth Technical Guide to the Mechanism of Action of MET-097

Introduction
MET-097 is an investigational, ultra-long-acting, fully biased agonist of the glucagon-like

peptide-1 receptor (GLP-1R).[1][2] Developed by Metsera, this peptide-based therapeutic is

currently in Phase II clinical trials for the treatment of obesity and type 2 diabetes mellitus.[1]

Early clinical data suggests potent efficacy in weight reduction with a favorable safety and

tolerability profile.[3] This document provides a comprehensive overview of the mechanism of

action of MET-097, supported by available clinical trial data and experimental protocols.

Core Mechanism of Action: GLP-1 Receptor
Agonism
The primary mechanism of action of MET-097 is its function as a glucagon-like peptide-1 (GLP-

1) receptor agonist.[1] GLP-1 is an incretin hormone secreted from the gastrointestinal tract in

response to nutrient intake. It plays a crucial role in glucose homeostasis and appetite

regulation through its interaction with GLP-1 receptors expressed in various tissues, including

pancreatic β-cells, the brain, and the gastrointestinal tract.

As a GLP-1 receptor agonist, MET-097 mimics the action of endogenous GLP-1, leading to a

cascade of downstream physiological effects that contribute to its therapeutic efficacy in

metabolic disorders.
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The binding of MET-097 to the GLP-1 receptor, a G-protein coupled receptor (GPCR), is

believed to activate the canonical Gαs signaling pathway. This activation leads to an increase

in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and

Exchange Protein directly activated by cAMP (Epac). These downstream effectors mediate the

various cellular responses to GLP-1 receptor activation. The term "fully biased" suggests that

MET-097 may preferentially activate certain downstream signaling pathways over others,

potentially contributing to its specific efficacy and safety profile.[1][2]
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Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

Pharmacodynamics and Therapeutic Effects
The agonistic activity of MET-097 at the GLP-1 receptor manifests in several key physiological

effects that are beneficial for the treatment of obesity and type 2 diabetes:

Glucose-Dependent Insulin Secretion: By stimulating GLP-1 receptors on pancreatic β-cells,

MET-097 enhances the secretion of insulin in response to elevated blood glucose levels.

This glucose-dependent action minimizes the risk of hypoglycemia.

Suppression of Glucagon Secretion: MET-097 is expected to suppress the release of

glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

Delayed Gastric Emptying: Activation of GLP-1 receptors in the gastrointestinal tract slows

the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing

postprandial glucose excursions.
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Appetite Regulation and Weight Loss: MET-097 acts on GLP-1 receptors in the

hypothalamus and other brain regions involved in appetite control, leading to increased

satiety and reduced food intake. This is a primary driver of the weight loss observed in

clinical trials.[3]

Pharmacokinetics
MET-097 is characterized as an "ultra-long-acting" GLP-1 receptor agonist.[1][2] This is

supported by its pharmacokinetic profile, which indicates a prolonged duration of action.

Pharmacokinetic
Parameter

Value Source

Preliminary Half-life 15–16 days [2]

Mean Time to Peak

Concentration
Approximately 18 days [2]

Accumulation Ratio (after 5

weekly doses)
Approximately 3 [2]

Clinical Efficacy and Safety Data
Clinical trials have provided quantitative data on the efficacy and safety of MET-097.

Phase I Clinical Trial Results
A Phase I trial in healthy, non-diabetic adults with overweight or obesity demonstrated

significant weight loss.[3]

Dosage
Mean Body Weight Change
from Baseline

Time Point

1.2 mg weekly (for 5 weeks) -7.5% Day 36

Notably, these results were achieved without a dose titration period, which is often required for

other GLP-1 receptor agonists to manage gastrointestinal side effects.[3] The reported adverse

events were generally mild.[3]
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Experimental Protocols
The following outlines the methodologies employed in the clinical evaluation of MET-097, as

derived from publicly available clinical trial information.

Phase I Clinical Trial (NCT06857617)
This study was designed to assess the safety, tolerability, pharmacokinetics, and efficacy of

MET-097 in adults with overweight or obesity.[4]

Study Design: The trial consisted of three parts:

Part A (Single Ascending Dose - SAD): Participants received a single dose of MET-097 or

placebo.

Part B (Multiple Ascending Dose - MAD): Participants received five once-weekly doses of

MET-097 or placebo.

Part C (Monthly Dosing Exploration): Participants received once-weekly doses for 12

weeks, followed by a single higher dose to evaluate the potential for once-monthly

administration.[4]

Key Inclusion Criteria:

Body Mass Index (BMI) ≥ 27.0 kg/m ²

Estimated glomerular filtration rate (eGFR) ≥ 90 mL/min

Key Exclusion Criteria:

Diagnosis of type 1 or type 2 diabetes

Clinically significant ECG abnormalities

Personal or family history of medullary thyroid cancer or multiple endocrine neoplasia type
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Figure 2: Phase I Clinical Trial Workflow for MET-097.

Phase IIb Clinical Trial (VESPER-3 - NCT06973720)
This ongoing study is designed to evaluate the efficacy and safety of once-monthly MET-097 in

adults with obesity or overweight without type 2 diabetes.[5]

Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

Treatment Protocol:

Initial 12-week treatment period with once-weekly MET-097 (with or without titration) or

placebo.

Transition to a four-fold higher monthly dose for a total of 13 monthly doses.
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Primary Endpoint: Percent change from baseline in body weight at Week 28.[5][6]

Key Inclusion Criteria:

BMI ≥ 30.0 kg/m ² OR

BMI ≥ 27.0 kg/m ² to < 30.0 kg/m ² with at least one weight-related comorbidity (e.g.,

hypertension, dyslipidemia).

Stable body weight within 3 months prior to screening.

Conclusion
MET-097 is a promising therapeutic candidate for obesity and type 2 diabetes, acting as a fully

biased, ultra-long-acting GLP-1 receptor agonist. Its mechanism of action is centered on

mimicking the effects of the endogenous incretin hormone GLP-1, leading to improved glucose

control and significant weight loss. The long half-life of MET-097 supports the potential for less

frequent dosing, which could improve patient adherence. Early clinical data indicates strong

efficacy and a favorable safety profile, positioning MET-097 as a potentially important future

treatment option in the management of metabolic diseases. Further data from ongoing Phase

IIb trials will be crucial in fully elucidating its clinical utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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